molecular formula C18H21N3O B12268915 N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide

Cat. No.: B12268915
M. Wt: 295.4 g/mol
InChI Key: DIBFDNSZOQCLRR-UHFFFAOYSA-N
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Description

N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is a complex organic compound that features a quinoline moiety, a piperidine ring, and a cyclopropane carboxamide group. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide typically involves multi-step organic reactions. One common method includes the condensation of 2-(piperidin-1-yl)quinoline-3-carbaldehyde with isonicotinic acid hydrazide in absolute ethanol, in the presence of catalytic amounts of glacial acetic acid . The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions: N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide can undergo various chemical reactions, including:

    Oxidation: The quinoline moiety can be oxidized under specific conditions to form quinoline N-oxide derivatives.

    Reduction: The compound can be reduced to form different piperidine derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the quinoline moiety can yield quinoline N-oxide, while reduction of the piperidine ring can produce various piperidine derivatives.

Scientific Research Applications

N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with enzymes and receptors, potentially inhibiting their activity. The piperidine ring can enhance the compound’s binding affinity and specificity for its targets. Overall, the compound’s effects are mediated through its ability to modulate various biochemical pathways, leading to its observed biological activities .

Comparison with Similar Compounds

    Quipazine: A compound with a similar quinoline moiety but with a piperazine ring instead of a piperidine ring.

    Isonicotinic Acid Hydrazide Derivatives: Compounds that share the isonicotinic acid hydrazide moiety and exhibit similar biological activities.

Uniqueness: N-[1-(quinolin-4-yl)piperidin-3-yl]cyclopropanecarboxamide is unique due to its combination of a quinoline moiety, a piperidine ring, and a cyclopropane carboxamide group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

Molecular Formula

C18H21N3O

Molecular Weight

295.4 g/mol

IUPAC Name

N-(1-quinolin-4-ylpiperidin-3-yl)cyclopropanecarboxamide

InChI

InChI=1S/C18H21N3O/c22-18(13-7-8-13)20-14-4-3-11-21(12-14)17-9-10-19-16-6-2-1-5-15(16)17/h1-2,5-6,9-10,13-14H,3-4,7-8,11-12H2,(H,20,22)

InChI Key

DIBFDNSZOQCLRR-UHFFFAOYSA-N

Canonical SMILES

C1CC(CN(C1)C2=CC=NC3=CC=CC=C32)NC(=O)C4CC4

Origin of Product

United States

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